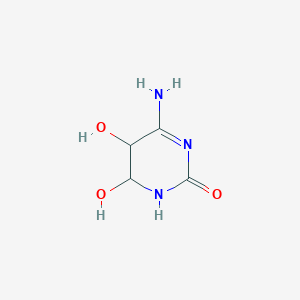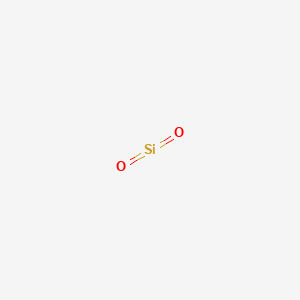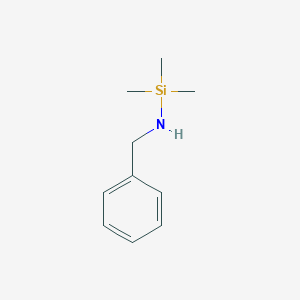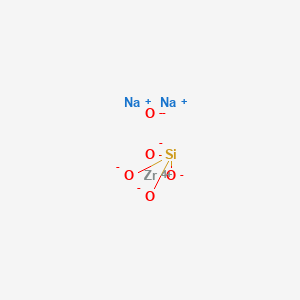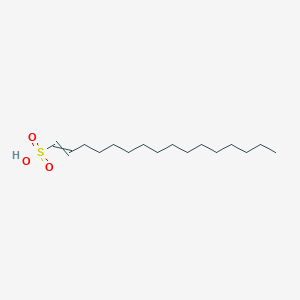
Hexadecenesulfonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecenesulfonic acid, sodium salt, also known as sodium hexadecenesulfonate, is an anionic surfactant that is widely used in various industries such as detergents, cosmetics, and pharmaceuticals. It is a white or yellowish powder that is soluble in water and has excellent foaming and emulsifying properties.
作用机制
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt acts as a surfactant by reducing the surface tension of water. It has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil molecules. In biological systems, it can disrupt the structure of cell membranes and denature proteins by binding to their hydrophobic regions.
生化和生理效应
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt has been shown to have various biochemical and physiological effects. It can induce cell death in cancer cells by disrupting their membrane structure and inhibiting their growth. It can also enhance the solubility and stability of proteins, which is useful in protein purification and crystallization. In addition, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
The advantages of using hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt in lab experiments are its excellent foaming and emulsifying properties, its ability to enhance solubility and stability of proteins, and its antimicrobial properties. However, its limitations include its potential toxicity to cells and its potential interference with certain assays.
未来方向
There are several future directions for the study of hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt. One direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Another direction is to develop new methods for protein purification and crystallization using hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt. Finally, more research is needed to understand the potential toxic effects of hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt on cells and to develop safer alternatives.
合成方法
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt can be synthesized by reacting hexadecene with sulfur trioxide gas to form the corresponding sulfonic acid. The sulfonic acid is then neutralized with Hexadecenesulfonic acid, sodium salt hydroxide to form the Hexadecenesulfonic acid, sodium salt salt. The reaction is shown below:
Hexadecene + SO3 → Hexadecenesulfonic acid
Hexadecenesulfonic acid + NaOH → Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt + H2O
科学研究应用
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in various biochemical and physiological experiments, such as protein purification, DNA extraction, and cell culture. It is also used as a detergent in the cleaning and sterilization of laboratory equipment.
属性
CAS 编号 |
11067-19-9 |
|---|---|
产品名称 |
Hexadecenesulfonic acid, sodium salt |
分子式 |
C16H31NaO3S |
分子量 |
304.5 g/mol |
IUPAC 名称 |
hexadec-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h15-16H,2-14H2,1H3,(H,17,18,19) |
InChI 键 |
AQAZJLHZPATQOM-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
其他 CAS 编号 |
11067-19-9 4615-13-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



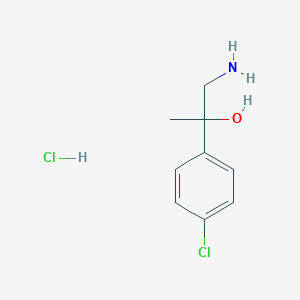
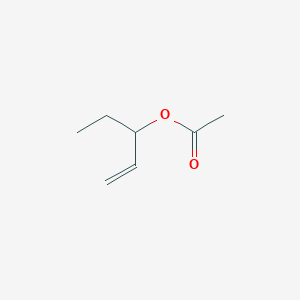
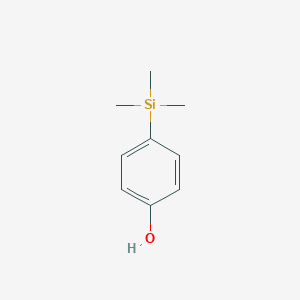
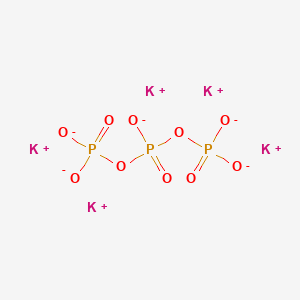
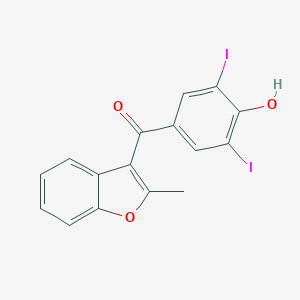
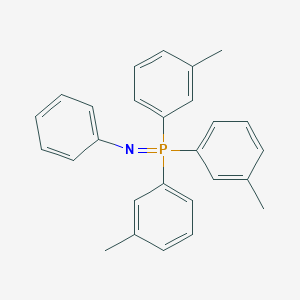
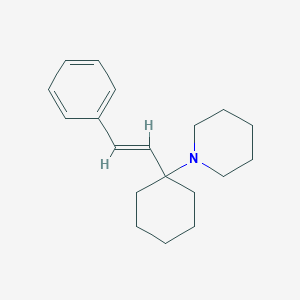
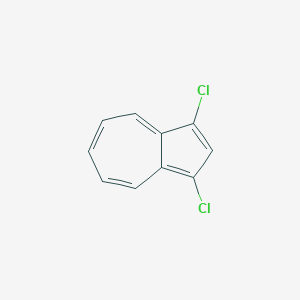
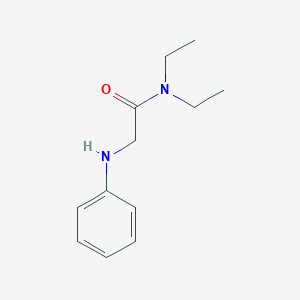
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
